CaM-Dependent Phosphodiesterase Inhibition: 8.6-Fold Weaker Than W-7 Establishes Negative Control Utility
The target compound inhibits Ca²⁺-calmodulin-dependent phosphodiesterase (PDE) with an IC₅₀ of approximately 240 µM . In contrast, the chlorinated analog W-7 inhibits the same enzyme with an IC₅₀ of approximately 28 µM . This 8.6-fold difference in potency is consistent across multiple independent studies and is directly attributable to the absence of the 5-chloro substituent on the naphthalene ring. Importantly, the 2-sulfonamide positional isomer (CAS 35517-14-7) exhibits PDE inhibition comparable to the 1-sulfonamide W-5 standard (IC₅₀ ≈ 240 µM), confirming that sulfonamide position has minimal impact on CaM antagonism and that chlorination is the dominant determinant of affinity [1].
| Evidence Dimension | Inhibition of Ca²⁺-calmodulin-dependent phosphodiesterase (PDE) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 240 µM (W-5 isomer, CAS 35517-14-7) |
| Comparator Or Baseline | W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide): IC₅₀ ≈ 28 µM; W-5 (1-sulfonamide, CAS 61714-25-8): IC₅₀ ≈ 240 µM |
| Quantified Difference | Target compound is ~8.6-fold less potent than W-7; equipotent to W-5 (1-sulfonamide standard) |
| Conditions | In vitro enzymatic assay; Ca²⁺-CaM-activated PDE; naphthalenesulfonamide concentration range 1–500 µM |
Why This Matters
The ~8.6-fold PDE inhibition gap versus W-7 qualifies this compound as a validated negative control for CaM-dependent processes, enabling researchers to discriminate between CaM-specific and off-target effects in enzyme inhibition studies.
- [1] Hidaka, H., et al. (1981) N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proc. Natl. Acad. Sci. U.S.A. 78(7): 4354-4357. View Source
